molecular formula C9H11O3S- B280635 2,4,5-Trimethylbenzenesulfonate

2,4,5-Trimethylbenzenesulfonate

Cat. No. B280635
M. Wt: 199.25 g/mol
InChI Key: RFDZNGIWELUYOT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethylbenzenesulfonate, also known as mesitylene sulfonate or MTS, is a sulfonate salt that is widely used in scientific research as a protecting group for alcohols and a leaving group for nucleophilic substitution reactions. In

Scientific Research Applications

2,4,5-Trimethylbenzenesulfonate is widely used in organic synthesis as a protecting group for alcohols, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. It is also used as a leaving group for nucleophilic substitution reactions, such as in the synthesis of ethers and esters.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylbenzenesulfonate as a protecting group for alcohols involves the formation of a covalent bond between the sulfonate group and the hydroxyl group of the alcohol. This protects the alcohol from unwanted reactions and allows for selective reactions at other functional groups. The mechanism of action as a leaving group for nucleophilic substitution reactions involves the displacement of the sulfonate group by a nucleophile, such as an alcohol or amine.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,4,5-Trimethylbenzenesulfonate, as it is primarily used in organic synthesis and not as a drug or therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,5-Trimethylbenzenesulfonate is its high stability and compatibility with a wide range of reaction conditions. It is also relatively easy to remove from the final product using basic conditions. However, it can be difficult to selectively remove the protecting group in some cases, and it may not be suitable for use with certain functional groups or in certain reaction conditions.

Future Directions

For research on 2,4,5-Trimethylbenzenesulfonate include the development of new methods for selective removal of the protecting group, the exploration of its use in new synthetic applications, and the investigation of its potential as a leaving group for other types of reactions. Additionally, further research on the biochemical and physiological effects of 2,4,5-Trimethylbenzenesulfonate may reveal new potential applications in drug discovery and development.

Synthesis Methods

The synthesis of 2,4,5-Trimethylbenzenesulfonate involves the reaction of 2,4,5-Trimethylbenzenesulfonate with sulfur trioxide in the presence of a catalyst such as sulfuric acid or oleum. The resulting sulfonic acid is then neutralized with a base such as sodium hydroxide or potassium hydroxide to form the corresponding sulfonate salt.

properties

Molecular Formula

C9H11O3S-

Molecular Weight

199.25 g/mol

IUPAC Name

2,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1

InChI Key

RFDZNGIWELUYOT-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)[O-])C

Origin of Product

United States

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